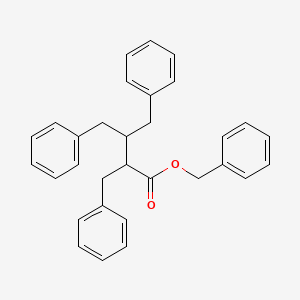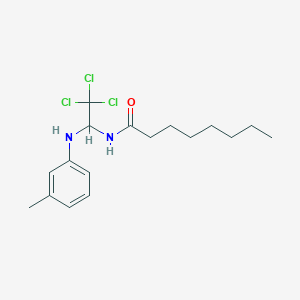![molecular formula C17H15Br2N3OS B11993799 3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B11993799.png)
3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE typically involves the following steps:
Formation of 3-BROMO-BENZOIC ACID: This can be achieved through the bromination of benzoic acid using bromine in the presence of a catalyst.
Synthesis of 4-P-TOLYL-3H-THIAZOL-2-YLIDENE: This intermediate can be synthesized through a multi-step process involving the reaction of p-toluidine with carbon disulfide and subsequent cyclization.
Hydrazide Formation: The final step involves the reaction of 3-BROMO-BENZOIC ACID with the thiazole intermediate in the presence of hydrazine hydrate to form the hydrazide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazide moiety are key functional groups that contribute to its biological activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-BROMO-BENZOIC ACID HYDRAZIDE: A simpler hydrazide derivative with similar reactivity.
4-P-TOLYL-3H-THIAZOL-2-YLIDENE-HYDRAZIDE: Lacks the bromine atom but shares the thiazole and hydrazide moieties.
BENZOIC ACID DERIVATIVES: Various substituted benzoic acids with different functional groups.
Uniqueness
The uniqueness of 3-BROMO-BENZOIC ACID (4-P-TOLYL-3H-THIAZOL-2-YLIDENE)-HYDRAZIDE, HYDROBROMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15Br2N3OS |
|---|---|
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
3-bromo-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzohydrazide;hydrobromide |
InChI |
InChI=1S/C17H14BrN3OS.BrH/c1-11-5-7-12(8-6-11)15-10-23-17(19-15)21-20-16(22)13-3-2-4-14(18)9-13;/h2-10H,1H3,(H,19,21)(H,20,22);1H |
InChI-Schlüssel |
GZFIRKVKOKDASD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NNC(=O)C3=CC(=CC=C3)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11993733.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B11993740.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993751.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)

![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)
![9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993804.png)


